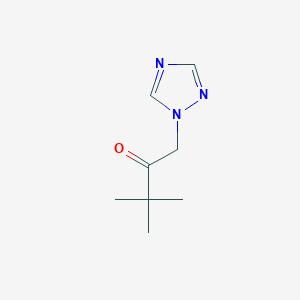

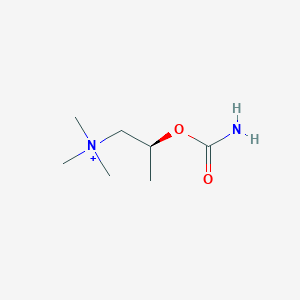

2-Amino-5-phenylthiophene-3-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While the direct synthesis of 2-Amino-5-phenylthiophene-3-carbohydrazide is not explicitly detailed in the available research, the synthesis of similar compounds provides insights into possible methods. Typically, thiophene derivatives are synthesized through multi-step chemical reactions involving condensation, cyclization, and substitution reactions. The synthesis involves the use of specific reagents and catalysts under controlled conditions to ensure the formation of the desired product.

Molecular Structure Analysis

The molecular structure of thiophene derivatives, similar to 2-Amino-5-phenylthiophene-3-carbohydrazide, has been analyzed through techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations. These studies reveal the geometric configuration, electronic structure, and intramolecular interactions, which are crucial for understanding the compound's properties and reactivity.

Chemical Reactions and Properties

Thiophene derivatives participate in various chemical reactions, including condensation with carbonyl compounds and interactions with nucleophiles. Their reactivity is influenced by the substituents on the thiophene ring and the presence of functional groups such as amino, carbohydrazide, and phenyl. These reactions are essential for the synthesis of complex organic molecules and potential pharmaceuticals.

Physical Properties Analysis

The physical properties of thiophene derivatives are influenced by their molecular structure. Properties such as melting point, boiling point, solubility, and crystal structure can be determined experimentally. These properties are essential for the practical application and handling of these compounds in laboratory and industrial settings.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are crucial for understanding the behavior of thiophene derivatives in chemical reactions. These properties are determined by the functional groups present in the molecule and their electronic effects on the thiophene ring.

References (sources) :

- (Karrouchi et al., 2021)

- (Verardo et al., 2003)

- (Zhang et al., 2018)

- (Kubicki et al., 2012)

- (Jin et al., 2006)

科学的研究の応用

Antimicrobial Activity

2-Amino-5-phenylthiophene-3-carbohydrazide derivatives are significant for their extensive biological activities, including antimicrobial, antifungal, and antitumor effects. Research highlights the synthesis of novel thiophene-containing heterocyclic scaffolds, demonstrating potential as chemotherapeutic agents. These compounds exhibit varying levels of antimicrobial efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Notably, certain derivatives have shown remarkable antibacterial activity, underscoring their potential in developing new therapeutic agents related to the aminothiophene system (Gaber & Bagley, 2011).

Corrosion Inhibition

The application of 2-amino-5-phenylthiophene-3-carbohydrazide derivatives extends into corrosion inhibition, specifically for the protection of metals in acidic environments. Studies have shown that these compounds exhibit significant corrosion inhibition efficiency for mild steel in acidic solutions, highlighting their potential as effective corrosion inhibitors. This is attributed to their ability to form protective layers on metal surfaces, thus preventing corrosion (Paul, Yadav, & Obot, 2020).

Antiviral and Cytotoxic Activities

Research into 2-amino-5-phenylthiophene-3-carbohydrazide derivatives also encompasses their antiviral and cytotoxic potentials. Some compounds have been synthesized and evaluated for their activities against Herpes simplex virus type-1 (HSV-1) and demonstrated notable efficacy. Additionally, these derivatives have been assessed for cytotoxic activities against various cancer cell lines, providing a basis for further exploration in cancer therapy (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Material Science Applications

In material science, the electrochemical properties of 2-amino-5-phenylthiophene-3-carbohydrazide derivatives have been explored, particularly in the context of photoluminescent materials. Their electrooxidation on platinum electrodes has led to the discovery of new classes of π-conjugated oligoaminothiophenes, which exhibit unique absorbance and photoluminescence properties. This opens up potential applications in electronic materials and devices (Ekinci, Horasan, Altundas, & Demir, 2000).

Safety And Hazards

特性

IUPAC Name |

2-amino-5-phenylthiophene-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c12-10-8(11(15)14-13)6-9(16-10)7-4-2-1-3-5-7/h1-6H,12-13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCHQJZDQRLUJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353080 |

Source

|

| Record name | 2-Amino-5-phenylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-phenylthiophene-3-carbohydrazide | |

CAS RN |

111849-29-7 |

Source

|

| Record name | 2-Amino-5-phenylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B40244.png)

![2-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B40267.png)